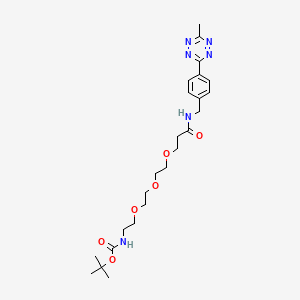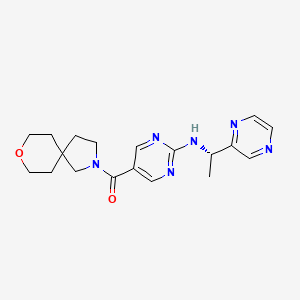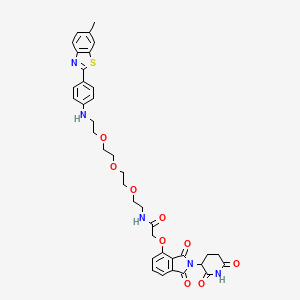
PROTAC |A-synuclein degrader 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC α-synuclein degrader 6 is a compound designed to target and degrade α-synuclein and tau proteins. These proteins are implicated in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. The compound is a type of Proteolysis-Targeting Chimera (PROTAC), which facilitates the degradation of specific proteins by the ubiquitin-proteasome system .
Méthodes De Préparation
The synthesis of PROTAC α-synuclein degrader 6 involves creating a chimeric molecule that binds both the target protein (α-synuclein) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the ligand for α-synuclein: This involves creating a molecule that specifically binds to α-synuclein.
Synthesis of the ligand for the E3 ubiquitin ligase: This involves creating a molecule that binds to the E3 ubiquitin ligase.
Linker synthesis: A linker molecule is synthesized to connect the two ligands.
Conjugation: The ligands and linker are conjugated to form the final PROTAC molecule
Industrial production methods for PROTAC compounds are still under development, with a focus on optimizing yield, purity, and scalability.
Analyse Des Réactions Chimiques
PROTAC α-synuclein degrader 6 undergoes several types of chemical reactions:
Binding reactions: The compound binds to α-synuclein and the E3 ubiquitin ligase.
Ubiquitination: The binding of the PROTAC molecule facilitates the ubiquitination of α-synuclein.
Proteasomal degradation: The ubiquitinated α-synuclein is recognized and degraded by the proteasome
Common reagents and conditions used in these reactions include:
Ligands: Specific ligands for α-synuclein and E3 ubiquitin ligase.
Linkers: Molecules that connect the ligands.
Catalysts: Catalysts that facilitate the conjugation reactions.
The major product formed from these reactions is the degraded α-synuclein protein.
Applications De Recherche Scientifique
PROTAC α-synuclein degrader 6 has several scientific research applications:
Neurodegenerative disease research: The compound is used to study the degradation of α-synuclein and tau proteins in models of Parkinson’s disease and Alzheimer’s disease
Drug development: Researchers are exploring the potential of PROTAC α-synuclein degrader 6 as a therapeutic agent for neurodegenerative diseases
Protein degradation studies: The compound is used to investigate the mechanisms of targeted protein degradation and the ubiquitin-proteasome system
Mécanisme D'action
The mechanism of action of PROTAC α-synuclein degrader 6 involves several steps:
Binding: The compound binds to both α-synuclein and the E3 ubiquitin ligase.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to α-synuclein.
Degradation: The ubiquitinated α-synuclein is recognized and degraded by the proteasome
The molecular targets involved are α-synuclein and the E3 ubiquitin ligase, and the pathway is the ubiquitin-proteasome system.
Comparaison Avec Des Composés Similaires
PROTAC α-synuclein degrader 6 is unique in its ability to target both α-synuclein and tau proteins. Similar compounds include:
PROTAC α-synuclein degrader 1: Targets α-synuclein but with different ligands and linkers.
PROTAC tau degrader 1: Specifically targets tau proteins.
AUTOTAC compounds: Use a different mechanism involving autophagy-targeting chimeras.
Propriétés
Formule moléculaire |
C37H39N5O9S |
|---|---|
Poids moléculaire |
729.8 g/mol |
Nom IUPAC |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C37H39N5O9S/c1-23-5-10-27-30(21-23)52-35(40-27)24-6-8-25(9-7-24)38-13-15-48-17-19-50-20-18-49-16-14-39-32(44)22-51-29-4-2-3-26-33(29)37(47)42(36(26)46)28-11-12-31(43)41-34(28)45/h2-10,21,28,38H,11-20,22H2,1H3,(H,39,44)(H,41,43,45) |
Clé InChI |
PWVHWGSXBYTNNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


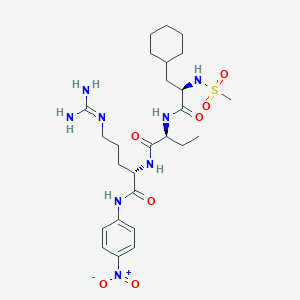
![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)
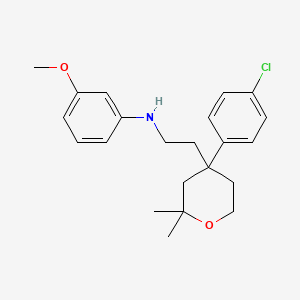
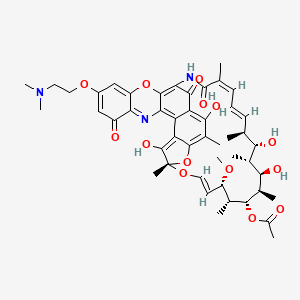
![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)

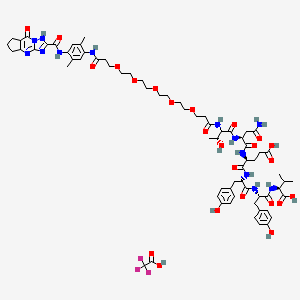
![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)
![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)
